molecular formula C23H27N5O3 B2360199 5,6-dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 1705129-58-3

5,6-dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No.: B2360199
CAS No.: 1705129-58-3
M. Wt: 421.501
InChI Key: LYAKIMVCHCKIOA-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antiproliferative Activity : A study described the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation for antiproliferative activity against various human cancer cell lines. Among the synthesized compounds, several showed promising activity, suggesting potential for further research as anticancer agents (Mallesha et al., 2012).

  • Antimicrobial Activity : Research into novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives highlighted their synthesis through [3+2] cycloaddition. The resulting compounds were characterized and may hold potential for antimicrobial applications (Rahmouni et al., 2014).

Chemical Synthesis and Analysis

  • Heterocyclic Compound Synthesis : The preparation of pyrimidine linked pyrazole heterocyclics using microwave irradiative cyclocondensation was explored for their potential in creating substances with insecticidal and antibacterial properties. This synthesis process showcases the chemical versatility and utility of pyrimidinone derivatives in developing new compounds (Deohate & Palaspagar, 2020).

Properties

IUPAC Name

5,6-dimethyl-3-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-15-7-4-5-9-19(15)22-25-20(31-26-22)11-18-8-6-10-27(12-18)21(29)13-28-14-24-17(3)16(2)23(28)30/h4-5,7,9,14,18H,6,8,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAKIMVCHCKIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4C=NC(=C(C4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.